1-[2-(Aziridin-1-yl)ethyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(aziridin-1-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-3-10(4-2-9-1)5-6-11-7-8-11/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAXAZUJHZBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577088 | |
| Record name | 1-[2-(Aziridin-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139341-07-4 | |
| Record name | 1-[2-(Aziridin-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Heterocyclic Chemistry Research
The study of such hybrid molecules is driven by the principle of molecular hybridization, where well-characterized structural motifs are combined to create novel compounds with potentially enhanced or entirely new functionalities. The ethyl linker connecting the aziridine (B145994) and piperazine (B1678402) rings provides conformational flexibility, allowing the two heterocyclic systems to interact with biological targets in a variety of orientations.
Significance of Aziridine and Piperazine Moieties As Chemical Scaffolds
The aziridine (B145994) and piperazine (B1678402) moieties are individually recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds.
The Aziridine Moiety:
Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. Their high reactivity stems from significant ring strain, making them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is a double-edged sword; while it can lead to toxicity, it also provides a powerful tool for the synthesis of more complex, functionalized molecules. metu.edu.tr The aziridine ring is a key component in a number of natural products and synthetic drugs with a range of biological activities, including antitumor and antimicrobial properties.
The Piperazine Moiety:
In contrast to the reactive aziridine ring, the six-membered piperazine ring is a stable and versatile scaffold. It is one of the most common heterocyclic motifs found in pharmaceuticals. The two nitrogen atoms in a 1,4-relationship within the piperazine ring can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties. The inclusion of a piperazine moiety can enhance a compound's aqueous solubility, bioavailability, and ability to cross cell membranes, all of which are critical parameters in drug design.
The combination of the reactive, electrophilic aziridine ring and the stable, nucleophilic piperazine scaffold in 1-[2-(Aziridin-1-yl)ethyl]piperazine creates a molecule with a unique chemical profile, suggesting its potential as a versatile building block in organic synthesis and as a candidate for biological evaluation.
Overview of Research Trajectories for 1 2 Aziridin 1 Yl Ethyl Piperazine and Its Analogues
Direct Synthetic Routes to the Core this compound Structure
Direct synthetic strategies for this compound focus on the efficient coupling of the piperazine and aziridine rings through an ethyl linker. These methods can be broadly categorized by which heterocyclic ring is formed last.
A common and historical method for forming aziridine rings is the intramolecular cyclization of 2-amino alcohols or their derivatives, known as the Wenker synthesis. This strategy can be adapted to synthesize the target molecule by starting with a precursor that already contains the piperazine-ethyl-amine framework.
The synthesis would begin with N-(2-aminoethyl)piperazine. This diamine can be reacted with an epoxide, such as ethylene (B1197577) oxide, to generate the corresponding 2-(piperazin-1-yl)ethyl-amino-ethanol derivative. This intermediate amino alcohol is then converted into a better leaving group, typically a sulfate (B86663) ester by reaction with chlorosulfonic acid, or a tosylate. Subsequent treatment with a strong base induces an intramolecular SN2 reaction, where the amine attacks the carbon bearing the leaving group, forcing the ring closure and forming the aziridine ring.
Another approach involves the ring-opening of a pre-formed aziridine. Non-activated aziridines, which have electron-donating groups on the nitrogen, can be activated by alkylation to form a reactive aziridinium (B1262131) ion. nih.gov This strained intermediate is susceptible to nucleophilic attack. For instance, an N-alkylated aziridine can be opened by a nucleophile, providing a route to substituted amine compounds. nih.gov
| Step | Reaction | Reagents | Description |
| 1 | Hydroxyethylation | N-(2-aminoethyl)piperazine, Ethylene Oxide | Formation of an intermediate 2-amino alcohol. |
| 2 | Esterification | Amino alcohol intermediate, Chlorosulfonic Acid or TsCl | Conversion of the hydroxyl group to a good leaving group. |
| 3 | Cyclization | Esterified intermediate, Strong Base (e.g., NaOH) | Intramolecular SN2 reaction to form the aziridine ring. |
In this strategy, the readily available piperazine moiety serves as the foundation upon which the aziridin-1-ylethyl group is constructed. A key starting material for this approach is 1-(2-aminoethyl)piperazine (B7761512). To selectively form the aziridine on the primary amine of the ethyl side chain without affecting the piperazine nitrogens, a protection strategy is often necessary.
The synthesis can commence by reacting 1-(2-aminoethyl)piperazine with a suitable protecting group, for example, ethyl trifluoroacetate, to selectively protect the primary amine. nih.gov The resulting protected piperazine derivative can then undergo reactions to install the aziridine ring.
Alternatively, a direct alkylation approach can be envisioned. N-alkylation of piperazine with a 2-halo-N-(2-haloethyl) acetamide (B32628) could be followed by a base-induced cyclization to form the aziridine ring and subsequent deprotection/reduction of the amide to yield the target structure. Reductive amination using an appropriate aldehyde and a piperazine synthon is another common method for N-alkylation. nih.gov
| Starting Material | Key Transformation | Reagents/Conditions | Intermediate/Product |
| 1-(2-Aminoethyl)piperazine | Protection of primary amine | Ethyl trifluoroacetate, Acetonitrile | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide nih.gov |
| N-Boc-piperazine | SNAr reaction | Ethyl 2-chloropyrimidine-5-carboxylate | N-Arylpiperazine derivative nih.gov |
| N-Ethylpiperazine | Condensation | 1-Bromo-4-nitrobenzene | N-Aryl-N'-ethylpiperazine nih.gov |
Constructing the piperazine ring from aziridine-containing building blocks is an alternative and powerful strategy. One of the most direct methods is the [3+3]-type dimerization of aziridines. nih.gov This reaction, often catalyzed by Lewis acids, involves the regioselective ring-opening of one aziridine molecule by another, leading to the formation of a 2,5-disubstituted piperazine. researchgate.net For example, non-activated N-alkyl aziridines can undergo dimerization in the presence of ammonium (B1175870) zincate catalysts under microwave irradiation to yield symmetric piperazines. researchgate.net
Another sophisticated approach is the ring expansion of aziridines. For instance, Rh-catalyzed ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles can produce dehydropiperazine derivatives, which can subsequently be reduced to the corresponding piperazines. mdpi.com Furthermore, intramolecular cyclization of precursors derived from aziridines is a viable route. A nucleophilic ring-opening of an N-tosylaziridine followed by a palladium-catalyzed intramolecular C-N cyclization can lead to various nitrogen-containing heterocycles. nih.gov This concept can be extended to piperazine synthesis by designing a suitable aziridine precursor with a tethered amine functionality. nih.gov
| Method | Precursor(s) | Catalyst/Conditions | Product Type |
| Dimerization | N-Alkyl aziridines | [TBA][ZnI4]², Microwave researchgate.net | Symmetric 2,5-disubstituted piperazines |
| Ring Expansion | Aziridines, N-sulfonyl-1,2,3-triazoles | Rh-catalyst mdpi.com | Dehydropiperazines |
| Ring-Opening/Cyclization | N-Tosylaziridines, Amines | Lewis Acid, then Pd-catalyst nih.govnih.gov | Substituted piperazines |
General Approaches for Piperazine Ring Synthesis
The synthesis of the piperazine ring is a well-established field in organic chemistry, driven by the prevalence of this heterocycle in pharmaceuticals. researchgate.net
A major industrial method for producing piperazine involves the reaction of ethanolamines with ammonia (B1221849) at high temperatures and pressures over a catalyst. chemicalbook.com Diethanolamine (DEOA), when reacted with ammonia in the presence of hydrogen and a metal-containing supported catalyst, yields piperazine. google.com Typical catalysts contain metals like nickel, copper, cobalt, and aluminum, sometimes with tin promoters. google.com The reaction is generally carried out in the liquid phase at temperatures between 180-220°C and pressures of 160-220 bar. google.com
Other starting materials for ammoniation-based piperazine synthesis include diethylenetriamine (B155796) and aminoethylethanolamine, which undergo intramolecular cyclization. researchgate.net For example, heating diethylene triamine with a Ni-MgO catalyst at 225°C can produce piperazine in high yield. google.com
| Starting Material | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
| Diethanolamine & Ammonia | Cu/Ni/Co/Al oxides + SnO google.com | 180-220 | 160-220 | High |
| Diethylene Triamine | Ni-MgO google.com | 225 | ~180 | ~81 |
| Aminoethyl Ethanolamine | Ni-MgO google.com | 225 | ~180 | ~62 |
| Monoethanolamine & Ammonia | Ni-MgO google.com | 225 | ~170 | ~51 |
The reduction of pyrazines provides a direct route to the corresponding piperazine derivatives. metu.edu.tr This transformation involves the saturation of the aromatic pyrazine (B50134) ring. Chemical reduction using standard reagents typically leads to the hexahydro derivative, which is the piperazine. cdnsciencepub.com
Catalytic hydrogenation is a highly effective method. Pyrazines can be hydrogenated using various catalysts, such as palladium on carbon (Pd/C) or iridium-based catalysts, under a hydrogen atmosphere to afford piperazines. nih.gov A facile method has been developed for the asymmetric hydrogenation of pyrazines activated by alkyl halides, using an Ir-catalyst to produce chiral piperazines with high enantioselectivity. nih.govacs.org This highlights the utility of this method for accessing stereochemically defined piperazine structures. The reduction of pyrazin-2-ols has also been achieved through palladium-catalyzed asymmetric hydrogenation to yield chiral piperazin-2-ones, which can be further converted to chiral piperazines. rsc.org
| Pyrazine Derivative | Catalyst/Reagent | Key Feature | Product |
| Substituted Pyrazines | Ir-catalyst, H₂ | Asymmetric hydrogenation nih.govacs.org | Chiral Piperazines |
| Pyrazin-2-ols | Pd-catalyst, H₂ | Asymmetric hydrogenation rsc.org | Chiral Piperazin-2-ones |
| General Pyrazines | Standard reducing agents | Full reduction of aromatic ring cdnsciencepub.com | Piperazines |
Cyclization Reactions and Dihalide-Amine Condensations
The construction of the piperazine ring, a core component of the target molecule, is frequently accomplished through cyclization reactions. A prominent and straightforward method is the condensation of a primary amine with an appropriate dihalide. This approach involves the formation of a six-membered ring through intramolecular nucleophilic substitution.
One-pot syntheses of nitrogen-containing heterocycles, including piperidines and piperazines, have been effectively carried out by reacting alkyl dihalides with primary amines. organic-chemistry.orgnih.gov This cyclocondensation is often performed in an alkaline aqueous medium, and the efficiency of the reaction can be significantly enhanced through techniques such as microwave irradiation. organic-chemistry.orgnih.gov The general mechanism involves the initial alkylation of the primary amine by one of the halide groups on the alkyl chain, followed by an intramolecular cyclization where the nitrogen atom displaces the second halide to close the ring.
A common strategy for creating substituted piperazines relies on the functionalization of a parent molecule, which can be achieved by adding electrophiles to the nitrogen atoms. nih.gov However, for constructing the core ring structure, catalytic processes are often preferred. These can be broadly categorized into intermolecular and intramolecular cyclization methods. researchgate.net For instance, the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene glycol is one route to piperazine. researchgate.net Another approach involves the catalytic reductive cyclization of dioximes, which are formed from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the creation of piperazines with various substituents at both carbon and nitrogen atoms. nih.gov
| Reactants | Reaction Type | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alkyl Dihalides and Primary Amines | Cyclocondensation | Alkaline aqueous medium, Microwave irradiation | Piperidines, Piperazines, Pyrrolidines | organic-chemistry.orgnih.gov |
| Primary Amines and Nitrosoalkenes | Double Michael Addition followed by Reductive Cyclization | Formation of bis(oximinoalkyl)amines, then catalytic hydrogenation (e.g., 5%-Pd/C, H₂) | Substituted Piperazines | nih.gov |
| Diols and Diamines | Diol-Diamine Coupling | (Pyridyl)phosphine-ligated ruthenium(II) catalyst | Piperazines and Diazepanes | organic-chemistry.org |
Strategies for Constructing Aziridine Moieties
The aziridine ring, a strained three-membered heterocycle, imparts significant reactivity to the parent molecule. Its construction requires specialized synthetic methods, which can be broadly divided into enzymatic and chemical pathways.
Nature has developed sophisticated enzymatic machinery to synthesize aziridine-containing natural products, many of which exhibit potent biological activities like antibiotic and antitumor properties. cmu.eduacs.org Until recently, the enzymes responsible for creating this unique ring were not identified. nih.gov However, research has now characterized several naturally occurring aziridine-forming enzymes. nih.gov
One major enzymatic strategy involves the use of mononuclear non-heme iron (Fe/2OG) enzymes. nih.govacs.org For example, the enzyme TqaL catalyzes the aziridination of the amino acid valine. acs.org The mechanism is initiated by an iron(IV)-oxo species that activates a C-H bond in the substrate. nih.govacs.org This is followed by an intramolecular C-N bond coupling to form the aziridine ring, a process that must avoid the typical oxygen-rebound step often seen in this class of enzymes. acs.org
Another identified biosynthetic route involves the activation of a hydroxyl group as a sulfonate, which then acts as a leaving group. nih.gov An intramolecular SN2-like reaction, where an adjacent amino group acts as the nucleophile, displaces the sulfate to form the aziridine ring. acs.org Structural analyses of enzymes that perform this transformation reveal that they precisely orient the substrate to facilitate this ring-closing reaction. acs.org These discoveries are foundational for potentially developing novel synthetic methodologies for creating aziridine-containing compounds for various applications. cmu.edu
| Enzyme Type | Substrate Example | Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Non-heme Iron (Fe/2OG) Enzyme (e.g., TqaL) | Valine | C-H bond cleavage by an Fe(IV)-oxo species followed by intramolecular C-N coupling. | Identified enzymes that can catalyze stereospecific aziridine formation from free-standing amino acids. | cmu.eduacs.org |
| Sulfotransferase / Aziridine Synthase | Amino acid precursors with hydroxyl groups | Sulfate elimination (intramolecular SN2 reaction) where an amino group displaces a sulfate ester. | Elucidated the molecular basis for aziridine ring formation via sulfate elimination. | acs.orgnih.gov |
A variety of chemical methods exist for the synthesis of the aziridine ring, often mirroring strategies used for synthesizing structurally related epoxides and cyclopropanes. illinois.edu
A classic and fundamental approach is the intramolecular cyclization of vicinal haloamines or amino alcohols, known as the Wenker synthesis. wikipedia.org In this method, a β-amino alcohol is first converted to a sulfate ester, which then undergoes base-induced elimination to close the ring. wikipedia.org A modified, milder version of this synthesis involves converting amino alcohols into their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide. organic-chemistry.org
Another widely used strategy is the addition of a nitrene or nitrenoid to an alkene. wikipedia.org This cycloaddition reaction is a well-established method for forming the aziridine ring from a wide array of nitrene precursors. wikipedia.org
The reaction of imines with various reagents can also yield aziridines. For example, reacting N-tosyl imines with in situ generated iodomethyllithium provides an efficient route to aziridines. organic-chemistry.org Similarly, the tertiary amine DABCO can catalyze the reaction between imines and phenacyl bromide derivatives to produce functionalized aziridines with high stereoselectivity. organic-chemistry.org Furthermore, the reaction of trimethylsilyldiazomethane (B103560) with N-sulfonyl imines results in aziridines with high cis stereoselectivity. organic-chemistry.org
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental impact of synthesizing heterocyclic scaffolds, advanced techniques are increasingly being employed. These methods often lead to shorter reaction times and cleaner reaction profiles.
Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. researchgate.net This technique has been successfully applied to the synthesis of various piperazine and aziridine derivatives. For instance, the one-pot cyclocondensation of alkyl dihalides and primary amines to form piperazines and other N-heterocycles is significantly more efficient under microwave heating compared to conventional methods. nih.gov
The synthesis of complex molecules incorporating piperazine rings, such as coumarin-based 1,3,5-triazinyl piperazines, has been shown to benefit greatly from microwave assistance. nih.gov Comparative studies demonstrate that microwave-assisted synthesis can lead to a 90-95% reduction in reaction time while also increasing the product yield. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone based 1,2,4-triazole (B32235) derivatives under microwave irradiation reduced reaction times from 27 hours to just 30 minutes, with yields as high as 96%. nih.govresearchgate.net The synthesis of 2,5-piperazinediones from N-Boc dipeptide esters is also dramatically faster, requiring only minutes under microwave irradiation compared to hours with conventional heating. researchgate.net
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like piperazine and its derivatives. researchgate.net
Key strategies include the use of environmentally benign solvents, such as water or bio-based solvents like eucalyptol, to replace traditional volatile organic compounds. mdpi.com The development of one-pot, multicomponent reactions is another cornerstone of green synthesis, as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste. researchgate.netresearchgate.net Catalyst-free synthesis and the use of recyclable catalysts are also important approaches. researchgate.net For instance, the synthesis of arylpiperazines has been achieved using piperazine itself as a solvent, providing an eco-friendly and cost-effective method. organic-chemistry.org
Energy efficiency is another core principle, addressed by methods like microwave-assisted synthesis, which reduces reaction times and energy consumption. numberanalytics.comnih.gov The goal of these green approaches is to develop synthetic routes that are not only efficient and high-yielding but also safe and environmentally sustainable. numberanalytics.comresearchgate.net
Scalability and Process Development Considerations
The successful transition of a synthetic route for this compound from laboratory scale to industrial production necessitates a thorough evaluation of its scalability and the implementation of robust process development strategies. Key considerations revolve around the safety, efficiency, cost-effectiveness, and environmental impact of the chosen synthetic pathway. While specific large-scale synthesis data for this compound is not extensively published, an analysis of analogous reactions for N-substituted piperazines and aziridine formations provides a strong framework for outlining the critical aspects of its process development.
Two primary retrosynthetic pathways present themselves for the synthesis of this compound, each with its own set of scalability challenges and optimization parameters:
N-Alkylation of Piperazine followed by Aziridination: This approach involves the initial synthesis of a precursor such as N-(2-aminoethyl)piperazine or N-(2-hydroxyethyl)piperazine, followed by the formation of the aziridine ring.
Reaction of Piperazine with a Pre-formed Aziridinyl Electrophile: This route would involve reacting piperazine with a suitable 2-(aziridin-1-yl)ethyl halide or a similar activated species.
Process Considerations for Route 1: N-Alkylation and Subsequent Aziridination
This route is often preferred for large-scale synthesis due to the ready availability of piperazine and ethylene-based starting materials.
Step 1: Synthesis of N-(2-hydroxyethyl)piperazine
The reaction of piperazine with ethylene oxide is a common industrial method. However, controlling the selectivity to obtain the mono-substituted product is a significant challenge.
Control of Stoichiometry and Reaction Conditions: To minimize the formation of the di-substituted by-product, 1,4-bis(2-hydroxyethyl)piperazine, a large excess of piperazine is typically used. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of a suitable solvent can aid in heat management and improve selectivity.
Purification: The separation of the desired mono-substituted product from unreacted piperazine and the di-substituted by-product on a large scale is often achieved through distillation under reduced pressure. Process optimization would focus on maximizing the efficiency of this separation to achieve high purity of the intermediate.
Step 2: Conversion to N-(2-aminoethyl)piperazine (Alternative Intermediate)
An alternative to the hydroxyethyl (B10761427) intermediate is the aminoethyl derivative, which can also serve as a precursor for aziridination. Industrial synthesis can be achieved through the catalytic hydrogenation of nitrilotriacetonitrile. Continuous flow processes for this type of reaction are being developed to enhance safety and efficiency.
Step 3: Aziridine Ring Formation (Wenker Synthesis and its Modifications)
The cyclization of N-(2-hydroxyethyl)piperazine or N-(2-aminoethyl)piperazine to form the aziridine ring is a critical step. The modified Wenker synthesis, which involves the conversion of the amino alcohol to a sulfate ester followed by base-mediated cyclization, is a viable option.
Reagent Selection and Handling: The use of reagents like chlorosulfonic acid or sulfuric acid requires specialized handling procedures and equipment due to their corrosive nature.
Biphasic Systems: The development of biphasic reaction conditions for the Wenker cyclization has been shown to be a cheap and reliable process. nih.govlboro.ac.uk This approach simplifies product isolation and can lead to improved yields and purity, which are critical for scalable operations.
"One-Pot" Processes: Devising a "one-pot" process where the formation of the intermediate and its subsequent cyclization occur in the same reactor can significantly improve process efficiency and reduce operational costs. nih.gov
Process Considerations for Route 2: Reaction with a Pre-formed Aziridinyl Electrophile
This approach involves the synthesis of an ethyl group already containing the aziridine ring, which is then attached to the piperazine nitrogen.
Synthesis of the Aziridinyl Electrophile: The preparation of a stable and reactive 1-(2-haloethyl)aziridine is a key challenge. These compounds can be unstable and prone to polymerization or rearrangement.
N-Alkylation of Piperazine: The reaction of piperazine with an alkyl halide, such as 1-(2-chloroethyl)aziridine, would be a nucleophilic substitution.
Control of Selectivity: As with other piperazine alkylations, achieving mono-substitution is a primary concern. The use of a large excess of piperazine or the implementation of a protecting group strategy on one of the piperazine nitrogens would be necessary. nih.gov
Reaction Conditions: The reaction is typically carried out at elevated temperatures, and the choice of solvent is crucial for both reactivity and subsequent product isolation. Protonic solvents can facilitate crystallization and purification.
Catalysis: The use of phase-transfer catalysts can accelerate the nucleophilic substitution, potentially allowing for milder reaction conditions and shorter reaction times.
General Scalability and Process Development Considerations
Regardless of the chosen route, several overarching factors must be addressed for successful industrial-scale production:
Continuous Flow Chemistry: For both N-alkylation and aziridination steps, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, heat and mass transfer, and process control. mdpi.commdpi.com This is particularly relevant for highly exothermic or potentially hazardous reactions.
In-Situ Monitoring: The use of process analytical technology (PAT), such as in-situ FTIR or Raman spectroscopy, can enable real-time monitoring of reactant consumption and product formation. This allows for precise control over reaction parameters and can lead to improved yields and consistency.
Downstream Processing and Purification: The development of efficient and scalable purification methods is critical. This may involve crystallization, distillation, or chromatography. The choice of method will depend on the physical properties of the final product and the impurity profile. Minimizing the number of purification steps is a key goal in process development to reduce costs and waste.
Waste Management and Green Chemistry: A scalable process should aim to minimize waste generation. This can be achieved through the use of catalytic rather than stoichiometric reagents, recycling of solvents and unreacted starting materials, and designing reactions with high atom economy.
Interactive Data Table: Comparison of Potential Scalable Synthetic Routes
| Synthetic Route | Key Reaction Step | Potential Advantages for Scale-up | Key Challenges for Scale-up | Relevant Optimization Strategies |
| Route 1 | Wenker Aziridination | Use of readily available starting materials; established modifications for improved safety and yield. | Handling of corrosive reagents; control of exotherms; purification of intermediates. | Biphasic reaction systems; "one-pot" procedures; continuous flow processing. |
| Route 2 | N-Alkylation with Aziridinyl Electrophile | Potentially fewer steps if the electrophile is readily available. | Stability of the aziridinyl electrophile; control of mono-alkylation of piperazine. | Use of protecting groups; phase-transfer catalysis; optimization of stoichiometry. |
Intrinsic Reactivity Profile of the Strained Aziridine Ring System
The aziridine ring, a nitrogen-containing heterocycle, is characterized by significant ring strain due to its three-membered structure, similar to cyclopropane (B1198618) and oxirane. nih.govsemanticscholar.org This inherent strain is the primary driver of its chemical reactivity, making it susceptible to reactions that relieve this strain. mdpi.com However, the reactivity is heavily dependent on the substituent attached to the nitrogen atom. mdpi.com When the nitrogen is attached to an electron-donating group, as in the case of the ethylpiperazine substituent, the aziridine is considered "non-activated" and is relatively inert towards direct attack by most nucleophiles. nih.govsemanticscholar.org Activation is required, typically by converting the nitrogen into a better leaving group. nih.gov
The hallmark reaction of aziridines is their ring-opening by nucleophiles. mdpi.comnih.gov This process is a versatile method for synthesizing a wide array of functionalized nitrogen-containing compounds. mdpi.comnih.gov For a non-activated aziridine like this compound, the ring-opening reaction generally requires prior activation of the aziridine nitrogen. nih.govsemanticscholar.org This can be achieved by protonation with an acid or reaction with an electrophile (e.g., an alkyl halide), which forms a highly reactive aziridinium ion. nih.gov
Once the aziridinium ion is formed, it becomes highly susceptible to attack by a wide range of nucleophiles, including halides, azide (B81097), acetate, and amines. nih.govnih.gov The nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the relief of ring strain. The regioselectivity of the attack (i.e., which carbon is attacked) is influenced by steric and electronic factors of the substituents on the ring and the nature of the nucleophile.
Table 1: Examples of Nucleophiles in Aziridine Ring-Opening Reactions
| Nucleophile Class | Specific Example |
|---|---|
| Halides | Bromide (Br⁻) |
| Azides | Sodium Azide (NaN₃) |
| Alcohols | Methanol (CH₃OH) |
| Thiols | Thiophenol (C₆H₅SH) |
| Amines | Diethylamine ((C₂H₅)₂NH) |
The strained aziridine ring gives the molecule an electrophilic character, particularly after activation. The carbon atoms of the ring are electron-deficient and serve as sites for nucleophilic attack. This reactivity profile is the basis for the potential of aziridine-containing compounds to act as alkylating agents. wikipedia.org Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites on other molecules, such as the nitrogenous bases of DNA. wikipedia.org
The mechanism is analogous to that of nitrogen mustards, which form cyclic aziridinium ion intermediates to alkylate DNA. mdpi.com Similarly, the aziridine ring in this compound, especially upon protonation or quaternization, can be attacked by biological nucleophiles, resulting in the covalent attachment of the ethylpiperazine fragment to the target molecule. mdpi.com The reactivity stems directly from the high energy of the strained three-membered ring. mdpi.com
Influence of the Piperazine Moiety on Aziridine Reactivity
The piperazine ring is a non-aromatic, six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. metu.edu.tr In this compound, the piperazine moiety is connected via an ethyl linker to the aziridine nitrogen. The nitrogen atoms of the piperazine ring are basic and possess lone pairs of electrons.
The N-ethylpiperazine group acts as an electron-donating group (EDG) towards the aziridine nitrogen. nih.govsemanticscholar.org This has a deactivating effect on the aziridine ring's intrinsic reactivity towards nucleophiles. By donating electron density, the piperazine moiety makes the aziridine nitrogen more electron-rich and thus a poorer leaving group. Consequently, direct nucleophilic attack on the ring carbons is less favorable. nih.govsemanticscholar.org For a reaction to occur, the aziridine nitrogen must typically be activated by an electrophile, which forms the reactive aziridinium ion intermediate. nih.govsemanticscholar.org The presence of the second basic nitrogen in the piperazine ring can also influence the reaction by sequestering activating electrophiles or protons, potentially requiring stoichiometric adjustments in a reaction.
Elucidation of Reaction Pathways and Intermediates
Determining the precise mechanism of reactions involving this compound requires a combination of analytical techniques to monitor the reaction over time and identify any transient species.
Spectroscopic methods are indispensable for studying the reaction pathways of this compound. researchgate.netchemrxiv.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. thermofisher.com The disappearance of characteristic aziridine ring vibrations and the appearance of new bands (e.g., an O-H stretch if the ring is opened by water, or an N-H stretch from a secondary amine) can be used to monitor the progress of a ring-opening reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. thermofisher.com In a ring-opening reaction, the characteristic signals for the aziridine ring protons and carbons (typically found at a higher field) would diminish, while new signals corresponding to the ring-opened product would appear. For instance, the chemical shifts of the protons on the carbons where the nucleophile and the nitrogen are attached would change significantly.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of reactants, products, and any detectable intermediates. auburn.edu By analyzing samples at different time points, one can track the formation of the product and identify potential intermediates by their mass-to-charge ratio. Fragmentation patterns can further help in confirming the structure of the products. researchgate.net
Table 2: Hypothetical Spectroscopic Data for the Acid-Catalyzed Ring-Opening of this compound with Water
| Technique | Starting Material (Characteristic Signal) | Product (Characteristic Signal) |
|---|---|---|
| FT-IR | C-N stretching of aziridine ring (~1250 cm⁻¹) | Broad O-H stretching (~3300 cm⁻¹), N-H bending (~1600 cm⁻¹) |
| ¹H NMR | Aziridine ring protons (δ ~1.5-2.0 ppm) | CH₂-OH proton (δ ~3.6 ppm), CH₂-NH proton (δ ~2.8 ppm) |
| ¹³C NMR | Aziridine ring carbons (δ ~25-35 ppm) | CH₂-OH carbon (δ ~60 ppm), CH₂-NH carbon (δ ~50 ppm) |
| MS (m/z) | Molecular Ion Peak [M+H]⁺ at 170.15 | Molecular Ion Peak [M+H]⁺ at 188.16 |
Isotope tracing is a powerful technique used to unravel reaction mechanisms by replacing one or more atoms in a molecule with their heavy isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). nih.govspringernature.com By tracking the position of the isotopic label in the products, one can deduce the specific bonds that are broken and formed during the reaction.
For this compound, a key mechanistic question in its ring-opening is which of the two C-N bonds in the aziridine ring is cleaved. This can be investigated by synthesizing the molecule with a ¹³C label at one of the aziridine ring carbons. After the ring-opening reaction, the location of the ¹³C label in the product can be determined by ¹³C NMR or mass spectrometry. This would unambiguously show which carbon atom was attacked by the nucleophile, providing clear insight into the regioselectivity of the reaction and the factors that control it. Similarly, using a ¹⁵N-labeled aziridine could help track the fate of the nitrogen atom throughout the reaction sequence.
Mechanistic Studies of Aziridine-Related Chemical Transformations
The study of reaction mechanisms provides fundamental insights into the chemical behavior of molecules such as this compound. Understanding the intricate pathways of aziridine-related transformations is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This section delves into enzymatic approaches for stereoselective aziridine formation and the role of carbocation intermediates in reactions involving the aziridine ring.
Enzymatic Catalysis and Stereoselectivity in Aziridine Formation
The synthesis of chiral aziridines is of significant interest due to their utility as versatile building blocks in organic synthesis. rsc.org While traditional chemical methods for aziridination have been developed, enzymatic catalysis has emerged as a powerful strategy to achieve high stereoselectivity. acs.org Enzymes, with their precisely tailored active sites, can control the orientation of substrates, leading to the preferential formation of one enantiomer over the other.
One notable example of enzymatic aziridination involves the use of evolved cytochrome P450 enzymes. nih.govacs.org These enzymes can catalyze the intermolecular transfer of a nitrene group to an olefin, a challenging reaction to control selectively. acs.org Through directed evolution, variants of cytochrome P450 have been engineered to exhibit significantly improved catalytic activity and high enantioselectivity for the aziridination of styrenes. nih.govacs.org For instance, an evolved P450 variant demonstrated high (S)-selectivity (up to 99% enantiomeric excess) for the aziridination of various styrene (B11656) substrates. acs.org
The biosynthesis of naturally occurring aziridine-containing compounds often proceeds via intramolecular nucleophilic displacement. nih.gov However, the development of enzyme catalysts for the convergent synthesis of aziridines from olefins and azide nitrene precursors represents a significant advancement, expanding the synthetic capabilities of biocatalysis. nih.gov The reactivity of the olefin substrate can influence the efficiency of the enzymatic aziridination. For example, in studies with an evolved cytochrome P450, electron-rich styrenes generally exhibit higher reactivity. nih.govacs.org
| Styrene Substrate | Turnovers | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Styrene | 600 | 70 | 99 | (S) |
| 4-Methylstyrene | 450 | - | 99 | (S) |
| 4-Chlorostyrene | 290 | - | 99 | (S) |
| 3-Methylstyrene | 85 | - | - | - |
| 3-Chlorostyrene | 21 | - | - | - |
Understanding Polar Capture of Carbocation Species
The reactivity of the strained aziridine ring is central to the chemical behavior of this compound. In certain reactions, particularly those involving ring-opening, the intermediacy of carbocationic species plays a critical role. The concept of "polar capture" of a carbocation describes a mechanistic pathway where a highly reactive carbocation intermediate is trapped by a nucleophile. nih.gov
Carbocations are short-lived, highly electrophilic intermediates that can be challenging to study directly. nih.govresearchgate.net Their high reactivity often leads to a variety of products unless their formation and subsequent reactions are carefully controlled. nih.gov In the context of aziridine chemistry, the formation of a carbocation can be initiated by the cleavage of a C-N bond, particularly under acidic conditions or with enzymatic catalysis. nih.gov
Mechanistic studies on the biosynthesis of some aziridine-containing natural products have provided evidence for the involvement of carbocation intermediates. nih.gov For instance, in the enzymatic formation of an aziridine ring catalyzed by a mononuclear non-heme-iron enzyme, it is proposed that an iron(IV)-oxo species initiates the reaction by cleaving a C-H bond. nih.gov This leads to a radical intermediate that can be oxidized to a carbocation. The subsequent intramolecular capture of this carbocation by an amine nitrogen atom results in the formation of the aziridine ring. nih.gov Isotope tracing experiments have supported this polar capture mechanism. nih.gov
The stability of the carbocation can influence the reaction outcome. For substrates that can form stabilized carbocations, such as those with benzylic substitution, alternative reaction pathways may become competitive. nih.gov For example, in some enzyme-catalyzed aziridination reactions, substrates that can form resonance-stabilized benzylic carbocations can lead to the formation of amido-alcohols via quenching of the carbocation by water, rather than the desired aziridine. nih.govacs.org This highlights the delicate balance of factors that govern the fate of transient carbocation intermediates in these transformations.
| Starting Material Moiety | Proposed Intermediate | Potential Capture Nucleophile | Resulting Product Moiety |
|---|---|---|---|
| Aziridine Ring | β-Amino Carbocation | Water | Amino Alcohol |
| Aziridine Ring | β-Amino Carbocation | Chloride | β-Chloroamine |
| Valine Derivative | Carbocation at β-carbon | Intramolecular Amine | Aziridine Carboxylic Acid |
Derivatization and Structure Activity Relationship Sar Studies of 1 2 Aziridin 1 Yl Ethyl Piperazine Analogues
Rational Design and Synthesis of Novel Derivatives
The rational design of novel derivatives of 1-[2-(aziridin-1-yl)ethyl]piperazine is a key strategy for optimizing activity and exploring interactions with biological targets. zsmu.edu.ua This approach relies on combining existing pharmacophoric fragments or introducing specific substituents to modulate physicochemical properties and enhance target affinity. zsmu.edu.uamdpi.com
The two nitrogen atoms of the piperazine (B1678402) ring are common targets for modification, as they can significantly influence the molecule's pharmacological and pharmacokinetic profiles by serving as hydrogen bond donors or acceptors. mdpi.com The secondary nitrogen, in particular, can be readily substituted to produce a wide range of N-substituted derivatives. researchgate.net
Further studies have demonstrated that even the linker connecting a new substituent to the piperazine nitrogen is crucial. In one study, compounds with an amide linker connecting an indole (B1671886) ring to the piperazine nitrogen showed high affinity and selectivity for the D3 receptor. nih.gov This indicates that the nature of the N-substituent and its mode of connection are critical for optimizing biological activity. nih.gov The structural diversity of substituents at the nitrogen positions is a key area of exploration, with about 80% of piperazine-containing drugs featuring modifications only at these atoms. mdpi.com
| Modification at Piperazine Nitrogen | Observed Effect on Activity | Reference |
|---|---|---|
| Substituted/Unsubstituted Benzene Sulfonyl Groups | Produced varied affinity and potency for D2/D3 receptors. | researchgate.net |
| Indole Rings (via amide or methylene (B1212753) linker) | Maintained high affinity and selectivity for the D3 receptor; amide linker was particularly effective. | nih.gov |
| Aryl Groups (general) | Often a key component in drug discovery for modulating receptor interactions. | mdpi.comresearchgate.net |
| Ethylbenzene Group | Led to potent, pan-selective inhibition of inflammatory caspases (-1, -4, -5) in a related pyrimidine (B1678525) scaffold. | nih.gov |
The ethyl linker and the terminal aziridine (B145994) ring are also critical components for derivatization. The aziridine ring, a three-membered heterocycle, is structurally analogous to the reactive aziridinium (B1262131) cation intermediates formed by nitrogen mustard alkylating agents. mdpi.com Its inherent ring strain makes it susceptible to nucleophilic attack and ring-opening, a key feature of its mechanism of action. mdpi.comrsc.org
The synthesis of aziridine derivatives often involves strategies like the Gabriel-Cromwell reaction, starting from precursors such as aryl vinyl ketones. metu.edu.trmetu.edu.tr While direct substitution on the ethyl linker of the parent compound is less commonly explored, modifications to the aziridine ring itself can be achieved. The reactivity of the aziridine ring can be modulated by substituents, which in turn affects its biological activity. For example, studies on aziridine-substituted quinones have shown promising results against cancer cells. mdpi.com The rationale is that the strained three-membered ring can engage in alkylating interactions with biological macromolecules. mdpi.com
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is an effective strategy for designing new bioactive compounds. zsmu.edu.uanih.gov This approach has been applied to create hybrid molecules that incorporate the this compound scaffold (or related piperazine structures) with other heterocycles like triazines, azoles, and quinazolines. zsmu.edu.uanih.gov
Triazine Hybrids: The 1,3,5-triazine (B166579) (s-triazine) ring is a versatile scaffold known for its diverse biological activities. nih.gov Hybrid molecules combining s-triazine with other heterocycles, such as benzimidazole (B57391) or quinazoline (B50416), have been synthesized and evaluated for anticancer and antibacterial properties. nih.gov The structure-activity relationship of these hybrids often reveals that specific substitution patterns are crucial for potency. nih.gov
Azole Hybrids: Azoles (e.g., imidazole, triazole, benzothiazole) are another important class of heterocycles frequently incorporated into hybrid structures. nih.govnih.gov The hybridization of 1,3,5-triazine with various azoles has been explored to develop novel anticancer agents. nih.gov Similarly, bergenin (B1666849) hybrids bearing piperazine linked to arylthiazolyl and benzothiazolyl moieties have been investigated. nih.gov SAR studies of these compounds indicated that the addition of halides to the aromatic ring of the benzothiazole (B30560) significantly enhanced cytotoxic activity. nih.gov
Quinazoline Hybrids: Quinazoline is another heterocyclic system that has been hybridized with piperazine-containing fragments. nih.gov In one study, SAR analysis of quinazoline-triazole hybrids revealed that a benzylamine (B48309) moiety at the C-4 position of the quinazoline ring increased inhibitory activity against acetylcholinesterase, whereas replacement with an N-methylpiperazyl group decreased it. researchgate.net
| Hybrid Scaffold | Example Modification | Reported Biological Focus | Reference |
|---|---|---|---|
| s-Triazine-Quinazoline | Varied R-groups on the quinazoline ring | Antibacterial | nih.gov |
| s-Triazine-Benzimidazole | 2,4-difluoro substituent on a phenyl ring | Anticancer (P13Kα inhibitor) | nih.gov |
| Quinazoline-Triazole | Benzylamine vs. N-methylpiperazyl moiety at C-4 | Acetylcholinesterase Inhibition | researchgate.net |
| zsmu.edu.uamdpi.comnih.govTriazino[2,3-c]quinazoline-Azole | Alkylthio linker joining the two systems | Antibacterial, Antiradical | zsmu.edu.uauran.ua |
| Bergenin-Piperazine-Benzothiazole | Halide substitutions on the benzothiazole ring | Anticancer | nih.gov |
Exploration of Chemical Space through Library Synthesis
To efficiently explore the chemical space and develop comprehensive SAR, researchers often employ library synthesis. This approach involves the systematic creation of a large number of related compounds through combinatorial chemistry. For instance, a combinatorial library of 30 novel heterocyclic hybrids based on a zsmu.edu.uamdpi.comnih.govtriazino[2,3-c]quinazoline core was designed and synthesized to screen for antimicrobial and radical-scavenging activities. uran.ua Such libraries allow for the rapid identification of promising lead compounds and the elucidation of broader trends in structure-activity relationships that might be missed by focusing on a smaller number of rationally designed compounds.
Structure-Reactivity Correlations for Substituted Analogues
The biological activity of this compound analogues is intrinsically linked to their chemical reactivity. The aziridine ring is an electrophilic group, and its reactivity towards nucleophiles is a key determinant of its alkylating potential. Substituents on the aziridine ring or adjacent groups can influence this reactivity through electronic and steric effects.
Development of Structure-Activity Hypotheses for Molecular Interactions (In Vitro)
Based on accumulated SAR data from in vitro studies, hypotheses regarding the molecular interactions between these analogues and their biological targets can be formulated. These hypotheses are often supported by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.govnih.gov
For piperazine derivatives targeting specific receptors, such as dopamine (B1211576) or histamine (B1213489) receptors, SAR studies help delineate the nature of the binding pockets. researchgate.netnih.gov For example, research on dopamine D2/D3 receptor agonists indicated that N-substitutions on the piperazine ring probe accessory binding domains on the receptors. researchgate.net The differential activity observed between enantiomers of potent compounds further refines these models, suggesting specific stereochemical requirements for optimal binding. nih.gov
In the case of inflammatory caspase inhibitors based on a related piperazine-pyrimidine scaffold, SAR studies led to the hypothesis that the compounds act as non-competitive, time-dependent inhibitors. nih.gov Molecular docking simulations can further illuminate putative protein-ligand interactions responsible for the observed affinity and selectivity, guiding the design of next-generation compounds with improved properties. nih.gov
In Vitro Investigations of 1 2 Aziridin 1 Yl Ethyl Piperazine and Its Analogues in Biological Systems
Assays for Molecular Target Engagement (Cellular and Cell-Free Systems)
The initial assessment of a compound's biological activity often involves its interaction with specific molecular targets, such as receptors and enzymes. These studies, conducted in both cellular and cell-free environments, provide crucial insights into the compound's mechanism of action.
Receptor Binding Studies (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)
The piperazine (B1678402) ring is a well-established pharmacophore in many centrally active agents, exhibiting affinity for a range of neurotransmitter receptors, including dopamine and serotonin receptors. nih.govnih.gov Arylpiperazine derivatives, for instance, have been extensively studied for their ability to bind to these receptors. nih.govnih.gov While specific receptor binding data for 1-[2-(Aziridin-1-yl)ethyl]piperazine is not extensively available in the reviewed literature, the general class of arylpiperazine derivatives has shown significant affinity for both dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. nih.gov The nature of the substituent on the piperazine nitrogen plays a crucial role in modulating the binding affinity and selectivity for these receptors. The presence of the aziridin-1-yl)ethyl group on the piperazine nitrogen in this compound suggests a potential for interaction with these receptors, though further experimental validation is required to determine the specific binding profile and functional activity.
Enzyme Inhibition Profiling (e.g., DT-diaphorase, Kinase Enzymes)
The aziridine (B145994) moiety is a known substrate for bioreductive enzymes like DT-diaphorase (NAD(P)H:quinone oxidoreductase 1), which can bioactivate these compounds into cytotoxic agents. nih.govnih.gov For instance, the cytotoxicity of the aziridinyl-containing compound 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB-1954) is mediated through its reduction by DT-diaphorase. nih.govnih.gov This suggests that this compound could potentially be a substrate for DT-diaphorase, leading to its activation in cells with high levels of this enzyme. However, it is also noted that in some contexts, aziridinyl compounds can act as inhibitors of the human form of DT-diaphorase. nih.gov
The piperazine nucleus is a common scaffold in the design of kinase inhibitors. mdpi.comnih.gov Numerous piperazine derivatives have been synthesized and evaluated for their inhibitory activity against various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.comnih.gov While specific kinase inhibition data for this compound is not detailed in the available literature, its structural components suggest a potential for interaction with kinase active sites. Further profiling against a panel of kinases would be necessary to determine its specific inhibitory activity.
Cellular Response Analysis in Model Organism Cell Lines
To understand the physiological relevance of molecular interactions, it is essential to study the effects of compounds on whole cells. In vitro cellular assays using model organism cell lines provide a platform to assess a compound's antiproliferative, antimicrobial, and antioxidant activities.
Antiproliferative Activity Assessment in Cancer Cell Lines (e.g., MCF-7, A549, PC3, HepG-2)
The antiproliferative potential of compounds containing the aziridine functional group is well-documented, owing to their ability to alkylate DNA and other macromolecules, leading to cytotoxicity. mdpi.com Piperazine derivatives have also been extensively investigated as anticancer agents. mdpi.commdpi.com
While specific data for this compound is limited, studies on related piperazine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phosphomolybdate-based hybrid | MCF-7 | 32.11 | rsc.org |
| Phosphomolybdate-based hybrid | A549 | 25.17 | rsc.org |
| Phosphomolybdate-based hybrid | HepG-2 | 33.79 | rsc.org |
| Thiouracil amide with piperazine | MCF-7 | 18.23 - 100 | mdpi.com |
| 4-piperazinyl-quinoline-isatin hybrids | MCF-7 | 10.34 - 66.78 | mdpi.com |
These findings suggest that the piperazine scaffold is a promising backbone for the development of antiproliferative agents. The inclusion of an aziridine moiety in this compound would be expected to enhance its cytotoxic potential.
Antimicrobial Evaluation Against Microbial Strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans)
Both aziridine and piperazine derivatives have been reported to possess antimicrobial properties. nih.govderpharmachemica.com The aziridine ring can confer antibacterial and antifungal activity. nih.gov For instance, aziridine derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.netmdpi.com Complexes of 2-aminoethylaziridine have also demonstrated inhibitory activity against S. aureus and other Gram-positive bacteria. nih.gov
Piperazine derivatives have been widely synthesized and evaluated for their antimicrobial effects against a spectrum of pathogens. derpharmachemica.compsu.edunih.govresearchgate.net
| Compound Class | Microbial Strain | Activity (MIC, µg/mL) | Reference |
| Aziridine-thiourea derivative | E. coli | 32 | nih.gov |
| Aziridine-thiourea derivative | S. aureus | 16 | nih.gov |
| 2-aminoethylaziridine complex | S. aureus | 37.5 - 300 | nih.gov |
| Disubstituted piperazines | P. aeruginosa | Potent | nih.govresearchgate.net |
| Disubstituted piperazines | S. aureus | Potent | nih.govresearchgate.net |
| Aziridine derivative | C. albicans | Good activity | nih.gov |
The combined structural features of this compound suggest its potential as an antimicrobial agent, warranting further investigation against a panel of clinically relevant microbial strains.
Antioxidant Activity Assessment in Cell-Free and Cellular Systems
The piperazine nucleus is a component of various compounds that have been investigated for their antioxidant properties. nih.govresearchgate.netnih.govresearchgate.netasianpubs.org The antioxidant activity of piperazine derivatives is often evaluated using cell-free assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govresearchgate.netnih.gov
Studies on various 1-aryl/aralkyl piperazine derivatives have demonstrated their capacity to scavenge free radicals, although their potency can be influenced by the nature of the substituents. nih.govresearchgate.netnih.gov For example, certain piperazine derivatives have shown DPPH radical scavenging activity with IC50 values in the micromolar range. nih.gov
| Compound Class | Assay | IC50 (µM) | Reference |
| 1-Aryl/aralkyl piperazine derivative (3a) | DPPH | 371.97 | nih.gov |
| 1-Aryl/aralkyl piperazine derivative (3c) | DPPH | 189.42 | nih.gov |
| 1-Aryl/aralkyl piperazine derivative (3f) | DPPH | 420.57 | nih.gov |
The presence of the piperazine ring in this compound suggests that it may possess antioxidant properties. However, the contribution of the aziridinylethyl substituent to this activity would need to be experimentally determined.
Mechanistic Dissection of Cellular Interactions
The in vitro evaluation of this compound, a hybrid molecule containing both a reactive aziridine ring and a piperazine scaffold, necessitates a detailed investigation into its interactions with cellular systems. Understanding how the compound enters cells and which molecular pathways it perturbs is fundamental to characterizing its biological activity. Based on the known functions of its constituent chemical moieties, the compound holds the potential for a dual mechanism of action, encompassing both DNA alkylation and disruption of microtubule dynamics.
The specific mechanisms by which this compound traverses the cell membrane have not been empirically determined in published literature. However, based on its molecular structure—a relatively small molecule combining polar and nonpolar features—several potential pathways can be hypothesized. Small molecules can enter cells through passive diffusion, driven by a concentration gradient across the lipid bilayer, or via carrier-mediated transport systems.
More complex cellular uptake mechanisms, such as endocytosis and macropinocytosis, are also possibilities. nih.gov Studies on other peptide derivatives have shown that conjugation with certain molecules can promote cellular uptake through these pathways. nih.gov The efficiency of uptake can be quantified in vitro using techniques like flow cytometry with fluorescently labeled analogues of the compound. researchgate.net To distinguish between membrane binding and internalization, cells can be treated with agents like trypsin to remove surface-bound compounds before measurement. researchgate.net The involvement of specific pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis can be probed using chemical inhibitors like chlorpromazine, genistein, and amiloride, respectively. researchgate.net
The bifunctional nature of this compound suggests two primary molecular pathways that could be affected upon its entry into a cell: DNA alkylation via the aziridine ring and microtubule targeting by the piperazine core.
DNA Alkylation
The aziridine group is a three-membered heterocyclic ring with significant ring strain, making it susceptible to nucleophilic attack and ring-opening. researchgate.netrsc.org This reactivity is the basis for the DNA alkylating properties of many established anticancer agents. mdpi.comslideshare.net It is hypothesized that the aziridine moiety of this compound acts as a potent electrophile. The reactivity of the aziridine group can be enhanced by protonation, which is more likely to occur in the slightly acidic microenvironment of tumor tissues. mdpi.comoncohemakey.com
Once inside the cell, particularly within the nucleus, the aziridinyl group can react with nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is a common target for such alkylating agents. oncohemakey.com This reaction involves the opening of the aziridine ring and the formation of a covalent bond between the compound and the DNA base, creating a monofunctional DNA adduct. oncohemakey.comnih.gov The formation of these adducts can disrupt the structure of the DNA double helix, interfering with critical cellular processes like DNA replication and transcription, ultimately leading to single-strand breaks and cell death. mdpi.comoncohemakey.com This mechanism is shared by other aziridine-containing drugs, where the strained ring is the key pharmacophore responsible for alkylating activity. nih.gov
Microtubule Targeting
The piperazine ring is a common scaffold in medicinal chemistry, and various piperazine-containing compounds have been identified as potent microtubule-targeting agents (MTAs). mdpi.com Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com MTAs disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.com
Studies on other novel piperazine-based compounds have shown that they can inhibit tubulin polymerization. nih.govnih.gov For example, the compound AK301, which features a piperazine core, was found to slow tubulin polymerization and induce mitotic arrest in cancer cells. nih.gov Molecular docking studies suggested that AK301 binds to β-tubulin near the colchicine-binding site. nih.govnih.gov It is plausible that this compound could exert a similar effect. By binding to tubulin, it could disrupt the assembly and disassembly of microtubules, leading to a breakdown of the mitotic spindle, mitotic arrest, and ultimately, cell death.
Comparative Analysis with Established Reference Compounds
To contextualize the potential biological activity of this compound, its hypothesized mechanisms of action can be compared with those of well-characterized reference compounds.
For its DNA alkylating activity, relevant comparators include Thiotepa and Mitomycin C , both of which are clinically used anticancer drugs containing aziridine rings. mdpi.comoncohemakey.com Thiotepa is a polyfunctional alkylating agent with three aziridine rings, allowing it to form DNA interstrand cross-links, a highly cytotoxic lesion. oncohemakey.com Mitomycin C is a bioreductive agent that, upon activation, alkylates DNA via its aziridine moiety. mdpi.com Unlike these polyfunctional agents, this compound possesses only a single aziridine ring, suggesting it would act as a monofunctional alkylating agent, forming single DNA adducts rather than cross-links.
For its potential microtubule-targeting activity, a suitable reference compound is AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone). This piperazine-based compound is a known microtubule destabilizer that induces mitotic arrest with an ED50 of approximately 115 nM in HT29 colon cancer cells. nih.gov It acts by inhibiting tubulin polymerization, and its efficacy has been demonstrated in sensitizing cancer cells to apoptosis. nih.govnih.gov A comparative in vitro analysis would be necessary to determine if this compound shares this mechanism and to assess its relative potency.
Table 1: Comparative Analysis of this compound and Reference Compounds
| Compound | Core Moiety | Primary Mechanism of Action | Molecular Target |
|---|---|---|---|
| This compound | Aziridine, Piperazine | Hypothesized: DNA Alkylation & Microtubule Targeting | DNA, Tubulin |
| Thiotepa | Tris(1-aziridinyl)phosphine sulfide | DNA Alkylation (Cross-linking) | DNA |
| Mitomycin C | Aziridine, Quinone | DNA Alkylation (Cross-linking) | DNA |
| AK301 | Piperazine | Microtubule Destabilization | β-Tubulin |
Computational and Theoretical Approaches in the Study of 1 2 Aziridin 1 Yl Ethyl Piperazine
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. Among the most powerful of these are docking simulations, which predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly vital in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target like a protein or enzyme.
Molecular docking is extensively used to predict the binding modes and estimate the binding affinity of ligands to macromolecular targets. For compounds containing aziridine (B145994) and piperazine (B1678402) scaffolds, docking studies have been instrumental in identifying potential biological activities. For instance, studies on various aziridine derivatives have demonstrated effective docking within the active regions of proteins, with calculated binding energies ranging from -6 to -9 kcal/mol. researchgate.netrjptonline.org Similarly, computational analyses of piperazine derivatives targeting enzymes like Poly [ADP-Ribose] polymerase 1 (PARP-1) have shown docking scores between -6.52 and -7.41 kcal/mol. nih.gov
These simulations help identify the most stable binding pose of the ligand within the receptor's active site and quantify the strength of the interaction, often expressed as a docking score or a binding energy value. jetir.org For example, a screening campaign of piperidine/piperazine-based compounds identified a potent ligand for the Sigma-1 Receptor (S1R) with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.gov Docking experiments on other piperazine derivatives have been used to understand interactions with targets like cholinesterases, which are relevant in Alzheimer's disease research. nih.gov
Table 1: Examples of Predicted Binding Affinities for Aziridine and Piperazine Derivatives from Docking Studies
| Compound Class | Target Protein/Receptor | Predicted Binding Affinity | Reference |
| Aziridine Derivatives | Antioxidant Activity Protein | -6 to -9 kcal/mol | researchgate.netrjptonline.org |
| Piperazine-Naphthoquinones | PARP-1 | -6.52 to -7.41 kcal/mol | nih.gov |
| Piperazine Derivatives | Sigma-1 Receptor (S1R) | Ki = 3.2 nM | nih.gov |
| Piperidine/Piperazine Derivatives | Histamine (B1213489) H3 Receptor (H3R) | Ki = 6.2 nM | nih.gov |
| Rhodanine-Piperazine Hybrids | HER2, VEGFR, EGFR | Favorable Binding Interactions | mdpi.com |
Beyond predicting binding affinity, molecular simulations provide detailed maps of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. For example, modeling studies have elucidated the network of interactions between piperazine-based ligands and the S1R, identifying crucial amino acid residues involved in the binding. nih.gov In other cases, specific interactions, such as the formation of a salt bridge with an aspartate residue (Asp56), have been identified as key determinants of binding. nih.gov
Molecular dynamics (MD) simulations further enhance this analysis by tracking the conformational changes of the ligand and receptor over time, providing a view of the system's dynamic behavior. mdpi.com MD simulations can confirm the stability of a predicted binding pose and reveal the flexibility of different parts of the molecule. For the piperazine ring, which typically exists in a chair conformation, computational studies combined with NMR and X-ray data have confirmed this conformational preference in both solution and solid states. nih.gov Understanding these conformational landscapes is critical, as the three-dimensional shape of the molecule is a key factor in its ability to bind to a specific biological target.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are routinely used to investigate molecular properties that are not accessible through classical molecular mechanics methods. scienceopen.com
Quantum chemical methods are employed to analyze the distribution of electrons within the 1-[2-(Aziridin-1-yl)ethyl]piperazine molecule, which governs its reactivity and intermolecular interactions. DFT-based natural population analysis can determine the relative electron density and partial charges on the nitrogen atoms of the piperazine and aziridine rings, predicting which sites are more susceptible to electrophilic or nucleophilic attack. mdpi.com
Furthermore, these calculations provide insights into non-covalent interactions. Studies on piperazine-based ionic liquids have used topological analysis to reveal the presence of intense bond critical points in intermolecular regions, which is consistent with charge transfer from anion lone pairs to antibonding orbitals in the cation's amine groups. nih.gov This level of detail is crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors, particularly through hydrogen bonding at the amine positions. nih.gov
The strained, three-membered aziridine ring is known for its unique reactivity, particularly its susceptibility to ring-opening reactions. Quantum chemical calculations are invaluable for predicting the mechanisms and energetic barriers of these chemical transformations. nih.gov
DFT calculations have been used to rationalize the configurational stability of intermediates and to model reaction pathways. nih.gov For example, computational studies have analyzed the difference in reactivity between activated and non-activated aziridines, calculating the energy barriers for nucleophilic substitution versus ring-opening reactions. ugent.be These calculations can determine whether a reaction proceeds through a concerted process or via distinct intermediates and transition states. mdpi.com Such predictive power allows chemists to understand why certain reactions are favored over others and to design reaction conditions that lead to a desired product. researchgate.net
In Silico Screening and Design Methodologies
In silico (computer-based) screening and design methodologies leverage computational power to accelerate the discovery of new molecules with specific properties. These approaches involve the virtual screening of large compound libraries against a biological target, using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling.
For scaffolds like piperazine, which is a common constituent in many pharmaceuticals, in silico methods are widely used to explore chemical space and design new derivatives. mdpi.com Researchers can design virtual libraries of this compound analogues and computationally screen them for potential activity against various targets, such as G-protein coupled receptors or enzymes. jetir.orgscispace.com This process helps prioritize which compounds should be synthesized and tested in the laboratory, saving significant time and resources. researchgate.net
These methodologies often incorporate predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netmdpi.com By flagging compounds that are likely to have poor pharmacokinetic profiles or toxic effects early in the design phase, in silico screening streamlines the drug discovery pipeline and increases the likelihood of identifying viable drug candidates. nih.govnih.gov
Virtual Library Design for Novel Analogues
Virtual library design is a cornerstone of computational drug discovery, enabling the exploration of vast chemical spaces to identify novel compounds with desired properties. Starting with a core scaffold, such as that of this compound, chemists can generate thousands or even millions of virtual analogues by systematically modifying its structure. This process typically involves the addition, substitution, or deletion of functional groups at various positions on the parent molecule.
For this compound, a virtual library could be constructed by exploring modifications at several key positions:
The Aziridine Ring: This strained three-membered ring is a key feature. Analogues could be designed by replacing it with other small, cyclic amines or by introducing substituents on the ring itself.
The Piperazine Ring: This versatile six-membered heterocycle offers two nitrogen atoms that can be functionalized. A virtual library could include analogues with various substituents on the second nitrogen atom of the piperazine ring.
The Ethyl Linker: The length and flexibility of the ethyl linker could be modified to explore the impact on the molecule's conformational freedom and potential interactions with biological targets.
Once a virtual library is generated, it can be screened in silico against a specific biological target, such as a receptor or enzyme. This virtual screening process utilizes molecular docking simulations to predict the binding affinity and mode of interaction for each analogue. The most promising candidates can then be prioritized for synthesis and experimental testing, significantly streamlining the drug discovery process.
Computational Prediction of ADMET-related Molecular Descriptors
The success of a potential drug candidate is not solely dependent on its biological activity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical. In silico ADMET prediction models have become increasingly reliable and are routinely used to flag potential liabilities early in the discovery pipeline. researchgate.net
For this compound, a variety of molecular descriptors relevant to its ADMET profile can be calculated using established computational tools. These descriptors provide insights into the molecule's likely behavior in the body. The table below presents a selection of predicted ADMET-related properties for this compound, generated using widely recognized online platforms such as SwissADME and pkCSM. nih.govnih.govuq.edu.au
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 155.25 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | -0.28 | Indicates good water solubility |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good cell membrane permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10) |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | May have central nervous system effects |
| CYP450 2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions |
| Human Intestinal Absorption | Predicted to be high | Good oral bioavailability is likely |
These in silico predictions suggest that this compound possesses several favorable drug-like properties, including good solubility and intestinal absorption. However, the predicted inhibition of the CYP450 2D6 enzyme highlights a potential for metabolic drug-drug interactions that would need to be investigated experimentally.
Free Energy Perturbation and Conformational Dynamics Studies
Understanding the binding thermodynamics and conformational behavior of a molecule is crucial for rational drug design. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a biological target. This technique simulates a non-physical "alchemical" transformation of one molecule into another, allowing for a precise estimation of the energetic cost of that change in the context of a protein binding pocket.
For this compound and its analogues, FEP could be employed to:
Optimize Binding Affinity: By systematically modifying the scaffold and calculating the relative binding free energies of the resulting analogues, researchers can identify modifications that are likely to improve potency.
Enhance Selectivity: FEP can be used to calculate the relative binding affinities of a ligand for its intended target versus off-target proteins, guiding the design of more selective compounds.
Complementary to FEP, molecular dynamics (MD) simulations provide detailed insights into the conformational dynamics of a molecule. For a flexible compound like this compound, MD simulations can reveal:
Preferred Conformations: The simulations can identify the low-energy conformations that the molecule is most likely to adopt in solution and when bound to a target.
Binding Site Interactions: MD can illustrate the dynamic interplay between the ligand and the amino acid residues of the binding pocket, highlighting key interactions that contribute to binding affinity.
Solvent Effects: The influence of water molecules on the ligand's conformation and binding can be explicitly modeled.
Together, FEP and MD simulations offer a powerful computational microscope to visualize and quantify the molecular interactions that govern biological activity, providing an invaluable guide for the design of improved analogues of this compound.
Future Research Directions and Unexplored Avenues for 1 2 Aziridin 1 Yl Ethyl Piperazine
Development of Advanced and Sustainable Synthetic Methodologies
While classical synthetic routes to piperazine (B1678402) and aziridine (B145994) derivatives exist, future research should prioritize the development of more efficient, sustainable, and scalable methods for synthesizing 1-[2-(Aziridin-1-yl)ethyl]piperazine and its analogues. mdpi.com Current strategies often involve multi-step processes that may not be environmentally benign. metu.edu.tr
Future efforts could focus on:
Catalytic Approaches: Exploring transition-metal-catalyzed or organocatalytic methods could provide more direct and atom-economical routes. For instance, developing catalytic C-H functionalization techniques could allow for the direct introduction of substituents onto the piperazine ring, bypassing the need for pre-functionalized starting materials. researchgate.net
Green Chemistry Principles: The use of organic photocatalysts, which are often synthesized from renewable materials, offers a more sustainable alternative to transition-metal catalysts that can be associated with toxicity and cost. mdpi.com Research into solvent-free reaction conditions or the use of greener solvents would significantly reduce the environmental impact of synthesis.
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhance safety for handling reactive intermediates, and facilitate easier scale-up compared to traditional batch processes.
Enzymatic Synthesis: Biocatalysis presents an opportunity for highly selective and environmentally friendly synthesis. Investigating enzymes that can catalyze the formation of the aziridine or piperazine rings could lead to novel and highly efficient synthetic pathways.
| Methodology | Description | Potential Advantages for Future Research | Key Challenges |
|---|---|---|---|
| Traditional Multi-step Synthesis | Classical methods often involving protection/deprotection steps and harsh reagents. metu.edu.tr | Well-established and understood procedures. | Low atom economy, significant waste generation, limited scalability. |
| Photoredox Catalysis | Utilizes light to initiate catalytic cycles for C-H functionalization and other transformations. researchgate.netmdpi.com | Mild reaction conditions, high functional group tolerance, sustainable (especially with organic photocatalysts). mdpi.com | Requires specialized equipment, catalyst cost and stability. |
| [3+3] Dimerization of Aziridines | A strategy for forming the piperazine ring from aziridine precursors. researchgate.net | Potentially rapid access to the core scaffold. | Limited by the specific structure of starting materials, control of regioselectivity. researchgate.net |
| Biocatalysis/Enzymatic Synthesis | Use of enzymes to catalyze specific bond formations. | High chemo-, regio-, and stereoselectivity; environmentally benign conditions. | Enzyme discovery and engineering, substrate scope limitations. |
Exploration of Novel Chemical Transformations Involving the Aziridine-Piperazine Scaffold
The aziridine ring is a highly strained system, making it susceptible to nucleophilic ring-opening reactions. metu.edu.tr This inherent reactivity is a key feature that can be exploited for further molecular diversification. Future research should systematically explore novel chemical transformations of the this compound scaffold.
Key areas for exploration include:
Regioselective Ring-Opening: Investigating a wide array of nucleophiles (e.g., thiols, amines, azides) to open the aziridine ring. A significant challenge and opportunity lie in controlling the regioselectivity of the attack, which would lead to distinct product isomers with potentially different biological activities. metu.edu.tr
Transition-Metal-Catalyzed Reactions: Utilizing transition metals to catalyze novel transformations, such as ring expansions, rearrangements, or cross-coupling reactions involving the aziridine moiety.
"Click Chemistry" Applications: Modifying the scaffold with azide (B81097) or alkyne handles would allow for its conjugation to other molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click" reaction.
C-H Functionalization: Beyond synthesis, late-stage C-H functionalization of the piperazine ring offers a powerful tool to rapidly generate a library of derivatives from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies. researchgate.net
| Transformation | Description | Potential Application |
|---|---|---|
| Nucleophilic Ring-Opening | Reaction of the aziridine ring with various nucleophiles to form 1,2-amino-functionalized compounds. metu.edu.tr | Generation of libraries for biological screening, synthesis of conformationally constrained amino acids. nih.gov |
| Polymerization | Ring-opening polymerization initiated at the aziridine moiety. | Development of novel polymers for drug delivery or advanced materials. |
| Late-Stage C-H Arylation/Alkylation | Direct introduction of aryl or alkyl groups onto the piperazine ring using methods like photoredox catalysis. researchgate.net | Rapid diversification for medicinal chemistry and SAR studies. |
| Intramolecular Cyclization | Designing derivatives where a pendant functional group can react with the aziridine or piperazine ring. | Synthesis of novel bridged or fused heterocyclic systems with unique 3D structures. |
Design of Highly Selective Chemical Probes for Specific Molecular Pathways
High-quality chemical probes are essential tools for dissecting complex biological processes. scispace.com The this compound scaffold, with its reactive aziridine "warhead" and modifiable piperazine core, is an excellent candidate for the development of covalent probes.
Future research should aim to:
Target-Specific Design: rationally design derivatives to target specific protein families. The piperazine moiety can be functionalized to achieve selective binding to a target protein, while the aziridine can act as a covalent handle to irreversibly bind to a nearby nucleophilic residue (e.g., cysteine, lysine), providing a durable biological signal.
Activity-Based Protein Profiling (ABPP): Develop probes for ABPP to map the activity of entire enzyme families in complex biological systems. By incorporating a reporter tag (e.g., a fluorophore or biotin), these probes can be used to identify and quantify active enzymes in native environments.
Fluorescent Chemosensors: Create novel chemosensors by appending fluorogenic groups to the piperazine scaffold. rsc.org The binding of specific ions or small molecules could modulate the reactivity of the aziridine or the conformation of the system, leading to a detectable change in fluorescence. This could be applied to the selective detection of metal ions or biologically relevant anions. rsc.org
| Probe Type | Design Strategy | Potential Molecular Target Class | Example Application |
|---|---|---|---|
| Covalent Inhibitor | Piperazine core functionalized for non-covalent recognition; aziridine acts as an electrophilic warhead. | Kinases, Proteases (with Cysteine/Lysine in active site) | Selectively and irreversibly inhibiting a specific cancer-related enzyme. |
| Activity-Based Probe | Incorporate a reporter tag (e.g., biotin, fluorophore) for detection and pull-down experiments. | Hydrolases, Transferases | Identifying novel drug targets by profiling enzyme activity in diseased vs. healthy cells. |
| Fluorescent Sensor | Attach an environmentally sensitive fluorophore to the scaffold. rsc.org | Metal Ions (e.g., Zn²⁺, Cu²⁺), Anions | Visualizing fluctuations of specific ions within living cells in real-time. |
Applications in Emerging Fields of Chemical Biology and Advanced Materials
The unique properties of the aziridine-piperazine scaffold suggest its utility beyond traditional medicinal chemistry. Unexplored avenues in chemical biology and materials science represent a significant growth area for research on this compound.
Potential applications include:
Drug Delivery Systems: The piperazine unit can be protonated, making the molecule water-soluble and suitable for interacting with nucleic acids. nih.gov This opens the possibility of using derivatives as carriers for siRNA or other oligonucleotide-based therapeutics. The aziridine moiety could be used to anchor the delivery system to other components.
Advanced Polymers and Hydrogels: The bifunctional nature of the molecule (two reactive sites on the piperazine and the reactive aziridine ring) makes it an interesting monomer or cross-linker for the synthesis of novel polymers. These materials could have applications in coatings, adhesives, or biomedical hydrogels.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring can act as ligands for metal ions. Incorporating this scaffold into MOFs could lead to materials with interesting catalytic, gas sorption, or sensing properties. The aziridine group could be a site for post-synthetic modification of the MOF.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov Applying these computational tools to the this compound scaffold could dramatically accelerate research and development.
Future directions include:
Predictive Modeling: Training ML models on datasets of aziridine-piperazine derivatives to predict their biological activity, physicochemical properties, and potential toxicity. mdpi.com This would allow for the rapid in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis. nih.gov
De Novo Design: Using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives with optimized properties. nih.govmdpi.com These models can learn the underlying patterns of chemical space and generate new molecules tailored to specific biological targets. springernature.com
Reaction Prediction and Synthesis Planning: Employing AI tools to predict the outcomes of novel chemical reactions or to devise optimal, multi-step synthetic routes to complex targets. This can save significant time and resources in the laboratory. nih.gov
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their chemical structure. nsf.gov | Prioritization of compounds for synthesis, reducing wet lab experiments. |
| Generative Adversarial Networks (GANs) | Designing novel molecules with desired properties (e.g., high target affinity, low toxicity). mdpi.com | Discovery of novel, potent, and safe chemical entities. |
| Deep Neural Networks (DNNs) | Predicting reaction outcomes and retrosynthetic pathways. nih.gov | Accelerated development of efficient and reliable synthetic routes. |
| Active Learning | Guiding the selection of experiments to gain the most information and build more accurate predictive models. nih.gov | More efficient exploration of the chemical space and faster project progression. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-[2-(Aziridin-1-yl)ethyl]piperazine and its analogs?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, aziridine-containing piperazine derivatives can be synthesized via Cu(I)-catalyzed click chemistry using azide-alkyne cycloaddition (e.g., combining aziridine-ethyl derivatives with azidobenzene compounds under aqueous/organic solvent systems with CuSO₄·5H₂O and sodium ascorbate) . Alternatively, diazonium coupling with alkylpiperazines in polar aprotic solvents (e.g., DMF or DCM) is effective for introducing aryl groups . Key steps include monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) and purification via silica gel chromatography .
Q. What spectroscopic techniques are critical for characterizing aziridine-functionalized piperazine derivatives?
- ¹H/¹³C NMR : Assigns protons/carbons in the piperazine ring and aziridine moiety. For example, shifts near δ 2.5–3.5 ppm (piperazine N-CH₂) and δ 1.5–2.0 ppm (aziridine CH₂) are diagnostic .
- IR Spectroscopy : Identifies functional groups (e.g., aziridine C-N stretching at ~1,100 cm⁻¹) .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during aziridine-ethylpiperazine synthesis?
- Solvent Selection : Use mixed solvents (e.g., H₂O:DCM 1:2) to balance reactivity and solubility, reducing undesired hydrolysis of aziridine .
- Catalyst Loading : Optimize CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to minimize copper-induced side products .
- Temperature Control : Maintain ambient conditions to avoid aziridine ring-opening .
- Purification : Gradient elution (ethyl acetate:hexane 1:8) improves separation of regioisomers .
Q. What structural modifications enhance the bioactivity of aziridine-piperazine derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl rings improve binding to biological targets (e.g., kinases) by increasing electrophilicity .
- Linker Length : Extending the ethyl spacer between aziridine and piperazine enhances conformational flexibility, improving receptor interaction .
- Aziridine Functionalization : N-alkylation with chloroacetyl groups (e.g., 1-(chloroacetyl)-4-benzodioxinyl-piperazine) introduces reactivity for further derivatization .
Q. How do computational methods resolve contradictions in SAR studies of aziridine-piperazine analogs?
- Molecular Docking : Identifies binding poses in enzymes (e.g., tubulin or kinase targets) to rationalize activity differences between regioisomers .
- DFT Calculations : Predicts electronic effects of substituents (e.g., HOMO-LUMO gaps correlate with redox activity in anticancer assays) .
- MD Simulations : Evaluates stability of piperazine-aziridine conformers in physiological environments, explaining discrepancies in in vitro vs. in vivo data .
Methodological Considerations
Q. What strategies validate the purity and stability of aziridine-containing piperazines under storage?
- HPLC Purity Checks : Use C18 columns with acetonitrile:water gradients (e.g., 70:30 → 95:5) to detect degradation products (e.g., aziridine ring-opened amines) .
- Stability Studies : Store compounds under inert gas (N₂) at –20°C to prevent oxidation; monitor via periodic NMR .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points >200°C indicate high thermal stability) .
Q. How are regioselectivity challenges addressed in multi-step syntheses of aziridine-piperazine hybrids?
- Protecting Groups : Temporarily mask aziridine nitrogen with Boc groups during piperazine functionalization to avoid cross-reactivity .
- Stepwise Coupling : Prioritize aziridine installation after piperazine derivatization to reduce steric hindrance .
- Kinetic vs. Thermodynamic Control : Adjust reaction times and temperatures to favor desired regioisomers (e.g., shorter times for kinetic products) .
Contradictions and Resolutions
Q. Why do some aziridine-piperazine derivatives exhibit conflicting cytotoxicity data across studies?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) affect IC₅₀ values .
- Solubility Artifacts : Poor aqueous solubility (>100 µM) can lead to false negatives; use DMSO co-solvents ≤0.1% .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
